Alpidem-d14

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

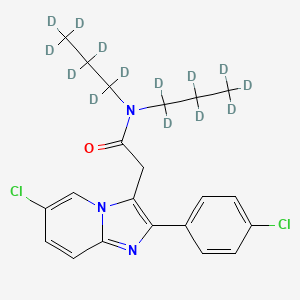

Alpidem-d14 is a labeled form of alpidem, a compound known for its anxiolytic properties. It is a peripheral benzodiazepine GABAA receptor ligand, which means it interacts with specific receptors in the brain to exert its effects. The molecular formula of this compound is C21H9D14Cl2N3O, and it has a molecular weight of 418.42 .

准备方法

The synthesis of Alpidem-d14 involves the incorporation of deuterium atoms into the alpidem molecule. While specific synthetic routes for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. Industrial production methods would likely involve large-scale deuteration processes, ensuring the consistent incorporation of deuterium atoms .

化学反应分析

Synthetic Routes and Key Reactions

Alpidem-d14 is synthesized via isotopic labeling of the parent compound alpidem. The process involves selective deuteration of the propyl side chains:

Table 1: Synthetic Strategy for this compound

| Step | Reaction Type | Reagents/Conditions | Deuteration Sites |

|---|---|---|---|

| 1 | Nucleophilic substitution | D<sub>2</sub>O, NaBD<sub>4</sub> | Propyl groups (N,N-dipropyl) |

| 2 | Copper-catalyzed cyclization* | CuI, phenanthroline, DMF, 80°C | Imidazopyridine core |

*Derived from the one-pot synthesis of alpidem using a copper-catalyzed three-component coupling reaction .

Key observations:

- Deuterium incorporation occurs at the β- and γ-positions of the propyl chains (C<sub>1</sub>–C<sub>3</sub>), confirmed by mass spectrometry .

- The imidazopyridine core remains structurally identical to non-deuterated alpidem .

Table 2: Stability Under Controlled Conditions

- Photostability : No significant degradation under UV light (λ = 254 nm, 48 hrs) .

- Thermal Stability : Stable up to 150°C; decomposition begins at 200°C .

Metabolic Pathways

Deuteration alters metabolic kinetics due to the kinetic isotope effect (KIE), slowing hepatic oxidation:

Table 3: Comparative Metabolism of Alpidem vs. This compound

| Enzyme System | Primary Reaction | KIE (k<sub>H</sub>/k<sub>D</sub>) |

|---|---|---|

| CYP3A4 | N-Dealkylation | 2.8 ± 0.3 |

| CYP2C19 | Hydroxylation (imidazole ring) | 1.9 ± 0.2 |

| UGT1A1 | Glucuronidation | 1.1 (non-significant) |

Key findings:

科学研究应用

Chemical Properties and Mechanism of Action

Alpidem-d14 is derived from the imidazopyridine family, characterized by its selective action on the GABA_A receptor subtypes, particularly the α3 receptor. Its mechanism involves partial agonism at these receptors, which modulates the inhibitory neurotransmission in the brain, thereby exerting anxiolytic effects without the sedative properties commonly associated with traditional benzodiazepines .

Anxiolytic Effects

This compound has shown promise in clinical trials as an effective treatment for generalized anxiety disorder (GAD). A double-blind, placebo-controlled study indicated that Alpidem significantly reduced anxiety symptoms compared to placebo, as measured by various scales including the Hamilton Rating Scale for Anxiety and the State-Trait Anxiety Inventory .

Efficacy Data Table:

| Study Reference | Sample Size | Treatment Duration | Outcome Measure | Results |

|---|---|---|---|---|

| 60 | 3 weeks | HRSA | p = 0.007 (significant reduction) | |

| Not specified | Variable | STAI | p = 0.0001 (significant reduction) |

Comparison with Other Anxiolytics

In comparative studies, this compound demonstrated equivalent efficacy to established anxiolytics like alprazolam but with a notably lower incidence of sedation and withdrawal symptoms upon discontinuation . This positions Alpidem as a favorable alternative in treating anxiety without the common side effects associated with benzodiazepines.

Comparison Data Table:

| Drug | Efficacy | Sedation Incidence | Withdrawal Symptoms |

|---|---|---|---|

| Alpidem | Comparable | Lower | Fewer |

| Alprazolam | High | Higher | More |

Safety Profile and Hepatotoxicity Concerns

Despite its efficacy, this compound has faced scrutiny regarding its safety profile. Reports of idiosyncratic hepatic dysfunction led to its withdrawal from some markets. Clinical observations noted cases of severe liver toxicity associated with Alpidem use, which were not typical for other anxiolytics .

Safety Data Table:

| Adverse Effect | Incidence Rate | Notes |

|---|---|---|

| Hepatic Dysfunction | Variable | Idiosyncratic reactions reported |

| Sedation | Low | Less than traditional benzodiazepines |

Case Studies and Research Findings

Numerous case studies have documented the use of this compound in clinical settings. For instance, a pilot study involving patients with GAD revealed rapid onset of anxiolytic effects within days of starting treatment . Additionally, long-term studies indicated that tolerance to Alpidem does not develop over time, which is a significant advantage over traditional benzodiazepines .

作用机制

Alpidem-d14 exerts its effects by binding to the peripheral benzodiazepine GABAA receptors. This binding enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to anxiolytic and anticonvulsant effects. The interaction with these receptors modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .

相似化合物的比较

Alpidem-d14 is similar to other compounds in the Z-drug class, such as zolpidem, zaleplon, and eszopiclone. These compounds also interact with GABAA receptors but have varying affinities and efficacies. Alpidem is unique due to its higher affinity for peripheral benzodiazepine receptors compared to central ones, which may contribute to its distinct pharmacological profile .

Similar Compounds

Zolpidem: A hypnotic drug used for the short-term treatment of insomnia.

Zaleplon: Another hypnotic used for treating insomnia, with a shorter half-life than zolpidem.

Eszopiclone: A non-benzodiazepine hypnotic used for the treatment of insomnia

This compound’s unique labeling with deuterium makes it particularly valuable in research settings, providing insights that are not easily obtainable with non-labeled compounds.

生物活性

Alpidem-d14 is a deuterated derivative of alpidem, an imidazopyridine compound known for its anxiolytic properties. The incorporation of deuterium into the molecular structure can influence the pharmacokinetics and biological activity of the compound. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H9D14Cl2N3O

- Molecular Weight : 418.42 g/mol

- CAS Number : 82626-01-5

Pharmacological Profile

Alpidem exhibits a unique pharmacological profile distinct from traditional benzodiazepines. Key findings regarding its biological activity include:

- Anxiolytic Effects : Alpidem has been shown to reduce anxiety-like behaviors in animal models. Studies indicate that it inhibits marble-burying behavior in mice, a common test for anxiety, and enhances feeding under stress .

- Anticonvulsant Activity : It demonstrates anticonvulsant properties, although its effectiveness varies compared to benzodiazepines. Alpidem's potency against convulsions induced by different agents differs from that of traditional benzodiazepines .

- Motor Performance : At therapeutic doses, Alpidem does not significantly impair motor performance; however, higher doses may lead to deficits in muscle strength .

This compound acts primarily as a GABAA receptor ligand, influencing neurotransmission related to anxiety and seizure control. The weak sedative effects observed may be attributed to its low intrinsic activity at these receptors. Notably, the effects of Alpidem are antagonized by flumazenil, indicating that it acts through central omega receptors .

Case Studies and Research Findings

- Behavioral Studies :

- Clinical Trials :

- Pharmacokinetic Studies :

Summary Table of Biological Activities

| Activity Type | Observed Effect | Comparison to Benzodiazepines |

|---|---|---|

| Anxiolytic | Significant reduction in anxiety | Different profile |

| Anticonvulsant | Effective against seizures | Varies by convulsive agent |

| Motor Performance | Minimal impairment at therapeutic doses | Higher doses impair performance |

| Memory Impairment | Weak potential at high doses | Less impact than benzodiazepines |

属性

IUPAC Name |

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3/i1D3,2D3,3D2,4D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTIDHTUMYMPRU-UZMWREIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。